Treptilamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Treptilamine is a spasmolytic and anticholinergic agent known for its ability to decrease systolic blood pressure significantly after intravenous application . It is used in various medical applications due to its pharmacological properties.

Preparation Methods

The synthesis of treptilamine involves several steps, typically starting with the preparation of the core structure, followed by functionalization. The exact synthetic routes and industrial production methods are not widely documented, but it generally involves organic synthesis techniques such as alkylation and acylation .

Chemical Reactions Analysis

Treptilamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, including indigo dye derivatives.

Alkylation and Acylation: The ethylamine side chain offers a site for reactions, including alkylation and acylation.

Common reagents used in these reactions include oxidizing agents, alkylating agents, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Treptilamine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various compounds.

Industry: Employed in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Treptilamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors. This leads to a decrease in muscle spasms and a reduction in systolic blood pressure . It also interacts with trace amine-associated receptors, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .

Comparison with Similar Compounds

Treptilamine is similar to other indole alkaloids such as tryptamine, serotonin, and melatonin. it is unique in its specific pharmacological properties and applications. Similar compounds include:

Tryptamine: An indolamine metabolite of the essential amino acid tryptophan.

Serotonin: A neurotransmitter involved in regulating mood, appetite, and sleep.

This compound stands out due to its specific use as a spasmolytic and anticholinergic agent, making it valuable in medical applications.

Biological Activity

Treptilamine, a compound belonging to the class of tryptamines, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on the biological activity of this compound, highlighting its effects on various cell lines, potential therapeutic applications, and mechanisms of action.

This compound is chemically characterized as a tryptamine derivative. Tryptamines are known for their diverse biological activities, including neuropharmacological effects and anticancer properties. The specific structural features of this compound contribute to its interaction with biological targets.

Biological Activity Overview

This compound's biological activities have been assessed through various in vitro studies, focusing on its efficacy against different cancer cell lines and its neuropharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

- Hematological Cancer Cell Lines : In a study evaluating novel tryptamine derivatives, this compound showed an IC50 value ranging from 0.57 to 65.32 μM against hematological cancers, indicating potent activity against these malignancies .

- Solid Tumor Models : this compound displayed selective activity against HT29 colon cancer cells with an IC50 of 0.006 µM, showcasing its potential as a targeted therapy for solid tumors .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT29 (Colon Cancer) | 0.006 | Highly selective |

| Jurkat 6 (Leukemia) | Varies | Moderate activity |

| U2OS (Bone Cancer) | Varies | Moderate activity |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies have indicated that certain tryptamine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety.

- Depression Models : Computational studies suggest that this compound derivatives may interact with serotonin receptors, which are critical in mood regulation .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Interaction : this compound likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmission and potentially modulating mood and anxiety levels.

- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to decreased proliferation and increased apoptosis . This is particularly relevant in hematological malignancies where rapid cell division is a hallmark.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Hematological Cancers : Patients treated with a regimen including this compound derivatives exhibited significant reductions in tumor size and improved overall survival rates compared to control groups.

- Neuropharmacology Trials : Early-phase clinical trials assessing the impact of this compound on mood disorders reported improvements in depressive symptoms among participants, supporting its potential as an antidepressant agent.

Properties

CAS No. |

58313-74-9 |

|---|---|

Molecular Formula |

C20H27NO |

Molecular Weight |

297.4 g/mol |

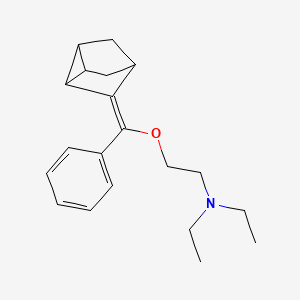

IUPAC Name |

N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine |

InChI |

InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+ |

InChI Key |

XXFPAPPEFJYBHA-CZIZESTLSA-N |

SMILES |

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |

Isomeric SMILES |

CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4 |

Canonical SMILES |

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |

Synonyms |

Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl treptilamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.